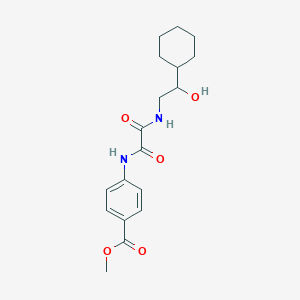

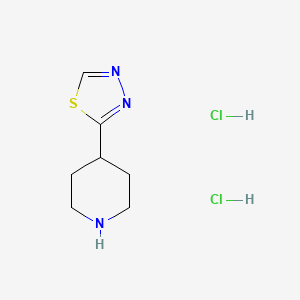

![molecular formula C6H11ClFN B2775808 1-Fluoro-3-azabicyclo[3.1.1]heptane hcl CAS No. 2305255-19-8](/img/structure/B2775808.png)

1-Fluoro-3-azabicyclo[3.1.1]heptane hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is a chemical compound with the CAS Number: 2305255-19-8 . It has a molecular weight of 151.61 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . The scalability and scope of this transformation have been studied .

Molecular Structure Analysis

The InChI code for “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is 1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“1-Fluoro-3-azabicyclo[3.1.1]heptane hcl” is a powder that is stored at room temperature . It has a molecular weight of 151.61 .

Applications De Recherche Scientifique

Radioligands for PET Imaging

Radiosynthesis of Epibatidine-based Radioligands : A novel epibatidine-based antagonist, identified for its potential in PET imaging of nicotinic acetylcholine receptors, utilizes a compound structurally related to 1-Fluoro-3-azabicyclo[3.1.1]heptane as a key intermediate. The synthesis and application in radioligand development highlight its significance in neuroimaging, aiding in the study of neuroreceptors in the brain (Roger et al., 2006).

Advanced Building Blocks in Drug Discovery

Synthesis of Bicyclic Amines : The development of bicyclic amines through intramolecular reductive cyclopropanation demonstrates the application of azabicyclo compounds in synthesizing structurally complex and biologically relevant molecules. These compounds serve as versatile intermediates in drug discovery, showcasing the chemical utility of 1-Fluoro-3-azabicyclo[3.1.1]heptane derivatives (Gensini et al., 2002).

Photochemical Synthesis for Drug Discovery : The photochemical approach to synthesizing substituted 3-azabicyclo[3.2.0]heptanes from common chemicals underscores the strategic value of azabicyclo compounds in constructing novel molecules. These building blocks are instrumental in generating new pharmacologically active compounds, further highlighting the versatility of 1-Fluoro-3-azabicyclo[3.1.1]heptane in medicinal chemistry (Denisenko et al., 2017).

Structural Characterization

Structural Characterization of Epibatidine Analogs : The study of the 7-azanorbornane nucleus, a core structure related to epibatidine and by extension to 1-Fluoro-3-azabicyclo[3.1.1]heptane, provides insight into the structural basis of its biological activity. This research underscores the importance of structural analysis in understanding the pharmacological potential of such compounds (Britvin & Rumyantsev, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The general approach to synthesizing 3-azabicyclo[3.1.1]heptanes, including “1-Fluoro-3-azabicyclo[3.1.1]heptane hcl”, has been developed and studied for its mechanism, scope, and scalability . This compound has potential applications in the development of new drugs, as demonstrated by its incorporation into the structure of the antihistamine drug Rupatidine .

Propriétés

IUPAC Name |

1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXBCHBWDIETOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2775733.png)

![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2775735.png)

![ethyl 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2775736.png)

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate](/img/structure/B2775744.png)

![2,3-difluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2775746.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)